molecular formula C21H19N3O5 B015923 2,7-Bis(alloxycarbonylamino)-9(10H)acridine CAS No. 887353-18-6

2,7-Bis(alloxycarbonylamino)-9(10H)acridine

Cat. No.: B015923
CAS No.: 887353-18-6
M. Wt: 393.4 g/mol
InChI Key: HPEVEHIOZFNEGW-UHFFFAOYSA-N
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Description

2,7-Bis(alloxycarbonylamino)-9(10H)acridine is an organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties

Scientific Research Applications

2,7-Bis(alloxycarbonylamino)-9(10H)acridine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving DNA intercalation due to its planar structure.

    Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.

Safety and Hazards

The safety and hazards associated with 2,7-Bis(alloxycarbonylamino)-9(10H)acridine are not specified in the search results. For detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(alloxycarbonylamino)-9(10H)acridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 9(10H)-acridone.

    Nitration: The acridone is nitrated to introduce nitro groups at the 2 and 7 positions.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Carbamoylation: The amino groups are reacted with an alloxycarbonyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(alloxycarbonylamino)-9(10H)acridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The alloxycarbonylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2,7-Bis(alloxycarbonylamino)-9(10H)acridine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cytotoxic effects. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapy. The molecular targets include DNA and associated enzymes involved in replication and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

    Proflavine: Another acridine derivative with antiseptic properties.

Uniqueness

2,7-Bis(alloxycarbonylamino)-9(10H)acridine is unique due to the presence of alloxycarbonylamino groups, which can influence its solubility, reactivity, and potential biological activity. This structural modification can enhance its interaction with biological targets and improve its efficacy in various applications.

Properties

IUPAC Name

prop-2-enyl N-[9-oxo-6-(prop-2-enoxycarbonylamino)-10H-acridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-3-9-28-20(26)22-13-5-7-15-17(11-13)24-18-12-14(6-8-16(18)19(15)25)23-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,22,26)(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEVEHIOZFNEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407467
Record name 2,7-Bis(alloxycarbonylamino)-9(10H)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-18-6
Record name 2,7-Bis(alloxycarbonylamino)-9(10H)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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